molecular formula C8H9F3N4O5S2 B1610090 3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate CAS No. 489471-57-0

3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate

Cat. No.: B1610090
CAS No.: 489471-57-0
M. Wt: 362.3 g/mol
InChI Key: WNPFDMGMNSMOMD-UHFFFAOYSA-M
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Description

3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate is a compound of significant interest in the field of organic chemistry. It is known for its unique structural features and reactivity, making it a valuable reagent in various chemical processes. The compound consists of an imidazole ring substituted with a sulfonyl group and a methyl group, and it is paired with a triflate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate typically involves the reaction of imidazole with sulfonyl chloride in the presence of a base, followed by methylation of the resulting sulfonyl imidazole.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions include various sulfonyl imidazole derivatives, sulfides, and thiols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfonyl group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. The imidazole ring can also interact with various molecular targets, including enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate is unique due to its combination of a sulfonyl group and a triflate anion, which imparts distinct reactivity and stability. This makes it particularly useful in reactions requiring strong electrophiles or nucleophiles and in applications where stability under various conditions is essential .

Properties

IUPAC Name

1-imidazol-1-ylsulfonyl-3-methylimidazol-3-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N4O2S.CHF3O3S/c1-9-4-5-11(7-9)14(12,13)10-3-2-8-6-10;2-1(3,4)8(5,6)7/h2-7H,1H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPFDMGMNSMOMD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)S(=O)(=O)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471215
Record name 3-(IMIDAZOLE-1-SULFONYL)-1-METHYL-3H-IMIDAZOL-1-IUM TRIFLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489471-57-0
Record name 3-(IMIDAZOLE-1-SULFONYL)-1-METHYL-3H-IMIDAZOL-1-IUM TRIFLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1,1′-sulfonyldiimidazole (1.50 g, 7.57 mmol) in DCM (25 mL) at 0° C. was treated dropwise with methyl trifluoromethane sulfonate (830 μL, 7.57 mmol) and stirred cold for 3 hours. The precipitate was collected by filtration washing with DCM and air-dried to give the title compound (2.70 g, 98%) as a white solid solid. LCMS (m/z, Method A) ES+ 213.0 [M+1]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
830 μL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

To a solution of 1,1′-sulfonyldiimidazole (3.50 g, 17.7 mmol) in DCM (75 mL) at about 0° C. was added methyl trifluoromethanesulfonate (1.94 mL, 17.7 mmol). The reaction mixture was stirred at about 0° C. for about 1 h, then warmed to ambient temperature and stirred for about 5 h. The solid was collected by vacuum filtration and washed with DCM (10 mL) to give 1-(1H-imidazol-1-ylsulfonyl)-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate (6.35 g, 98%) as a white solid: LC/MS (Table 1, Method a) Rt=0.082 min; MS m/z 213 (M+H)+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate
Reactant of Route 2
3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate
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3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate
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3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate
Reactant of Route 5
3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate
Reactant of Route 6
3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate

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